![molecular formula C25H20ClN5OS B2480699 7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 422532-38-5](/img/structure/B2480699.png)

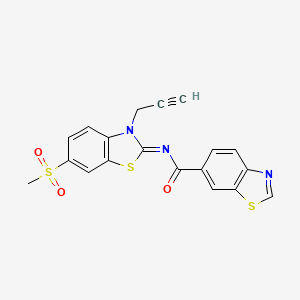

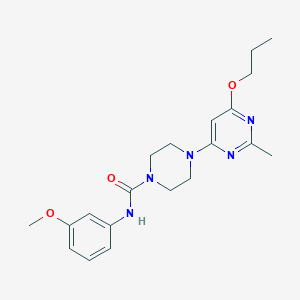

7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study of pyrido[1,2-a]pyrimidin-4-one derivatives, including quinazolinones and related heterocyclic compounds, has been of significant interest due to their diverse pharmacological properties and applications in medicinal chemistry. These compounds are known for their potential as kinase inhibitors, antimicrobial agents, and their role in agricultural chemistry as bactericides.

Synthesis Analysis

The synthesis of related quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones often involves cyclization reactions, condensation with aryl methyl ketones, or amidine arylation methods. For example, molecular iodine has been used as a catalyst for the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones, showcasing an efficient pathway for the synthesis of similar compounds without the need for metal catalysts or ligands (Mohammed, Vishwakarma, & Bharate, 2015).

Applications De Recherche Scientifique

Antimicrobial Activities

A notable application of compounds related to 7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is in antimicrobial activities. Several studies have demonstrated that these compounds exhibit promising antimicrobial activity against various gram-positive and gram-negative bacteria. For instance, Myangar and Raval (2012) synthesized azetidinyl-3-quinazolin-4-one hybrids starting from anthranilic acid, revealing potent antimicrobial properties (Myangar & Raval, 2012). Additionally, El-Gazzar et al. (2008) synthesized pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives, some of which displayed antibacterial and antifungal activities (El-Gazzar, Aly, Zaki, & Hafez, 2008).

Synthesis of Quinazolin-4(3H)-Ones

Another significant application is in the synthesis of quinazolin-4(3H)-ones, a process involving the amidine arylation method. Li et al. (2013) described the preparation of pyrido[4,3-d]pyrimidin-4(3H)-one using a catalytic process followed by cyclization, demonstrating the versatility of these compounds in synthesizing quinazolin-4(3H)-ones (Li et al., 2013).

Anti-Inflammatory and Pro-Apoptotic Activities

Research has also shown the potential of these compounds in exhibiting anti-inflammatory and pro-apoptotic activities. Fahmy et al. (2012) synthesized a series of heterocyclic derivatives, including pyrazol-5(4H)-ones and quinazolin-5(6H)-ones, which demonstrated significant anti-inflammatory activities (Fahmy, Khalifa, Nossier, Abdalla, & Ismai, 2012). Additionally, Font et al. (2011) explored pyrimidin-2,4-diamine derivatives related to quinazolin-2,4-diamine, which exhibited selective pro-apoptotic activity in cancer cells (Font, González, Palop, & Sanmartín, 2011).

Antitumor and Antimicrobial Agents

Compounds similar to this compound are also being investigated as potential antitumor and antimicrobial agents. Gangjee et al. (1996) synthesized pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase, showcasing their potential as antitumor and/or antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Mécanisme D'action

Target of Action

It is known that quinazoline derivatives, such as this compound, are often biologically relevant against different cancer cell lines .

Mode of Action

It is known that quinazoline derivatives often interact with cancer cells, leading to various changes that inhibit the growth and proliferation of these cells .

Biochemical Pathways

Quinazoline derivatives are known to interact with various biochemical pathways in cancer cells, leading to downstream effects such as inhibited cell growth and proliferation .

Pharmacokinetics

The in-vivo anticancer activity of similar quinazoline derivatives has been examined using a number of measures, including body weight analysis, mean survival time, and % increase in life span approaches .

Result of Action

It is known that similar quinazoline derivatives have shown significant antitumor activity .

Action Environment

The effectiveness of similar quinazoline derivatives has been tested in-vivo, suggesting that these compounds can function effectively in a biological environment .

Propriétés

IUPAC Name |

7-chloro-2-[[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN5OS/c26-18-10-11-22-28-19(14-23(32)31(22)15-18)16-33-25-29-21-9-5-4-8-20(21)24(30-25)27-13-12-17-6-2-1-3-7-17/h1-11,14-15H,12-13,16H2,(H,27,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUDCIJQSDPCBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2480618.png)

![7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2480619.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2480624.png)

![N-cyclohexyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2480626.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2480639.png)